molecular formula C32H28N2O9 B13404142 (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B13404142
M. Wt: 584.6 g/mol
InChI Key: YUMCRUPNMSNHRW-XCOQKUFESA-N
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Description

This compound is a structurally complex nucleoside analog featuring a tetrahydrofuran ring substituted with a 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group (a uracil derivative) at the 2-position. The 3- and 4-positions of the tetrahydrofuran are esterified with benzoyl groups, while the 5-position carries a (benzoyloxy)methyl substituent. Its molecular formula is C₃₄H₂₉N₂O₉, with a molecular weight of 609.61 g/mol (CAS: 16434-48-3) . The compound is synthesized via regioselective benzoylation of a ribofuranose intermediate, often using benzoyl chloride in the presence of base catalysts, followed by coupling with a pyrimidinone derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tetrahydrofuran ring: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the benzoyloxy groups: This can be achieved through esterification reactions using benzoyl chloride and a suitable base.

    Attachment of the dioxo group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Final assembly: The final molecule is assembled through a series of coupling reactions, often using catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the dioxo groups would yield hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the dioxo group suggests it could interact with enzymes or other proteins.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs and their differentiating features are summarized below:

Compound Structural Features Molecular Weight (g/mol) Key Properties Reference
Target Compound Tetrahydrofuran with 5-methyluracil, tri-benzoylated 609.61 High lipophilicity; UV absorption at 260 nm due to uracil
(2R,3R,4R,5R)-5-(5-Bromo-4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(benzoyloxymethyl)-3,4-dibenzoate Bromo/chloro pyrrolopyrimidine substituent 677.3 (LRMS) Enhanced halogen-mediated bioactivity; used in kinase inhibition studies
((2S,3R,4R,5R)-4-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((perfluorophenoxy)sulfonyl)methyl-tetrahydrofuran-2-yl)methyl 4-oxopentanoate Sulfonamide and perfluorophenyl groups 673.2 (LRMS) Improved solubility in polar solvents; antiviral activity against HCV
(S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)phosphorylamino)propanoate Fluorine at 4-position; phosphoramidate prodrug 528.4 (estimated) Enhanced metabolic stability; antiviral prodrug for HCV

Key Observations :

  • Substituent Effects : The benzoyl groups in the target compound confer high lipophilicity, which may limit aqueous solubility but enhance membrane permeability . In contrast, sulfonamide or phosphoramidate derivatives (e.g., ) exhibit improved solubility and bioavailability.
  • Biological Activity : Halogenated analogs (e.g., bromo/chloro in ) show enhanced binding to enzymes like DOT1L due to halogen bonding. Fluorinated derivatives () are designed as prodrugs to resist enzymatic degradation.
  • Synthetic Complexity : The target compound requires multi-step protection/deprotection strategies for benzoylation, whereas analogs with sulfonamide or phosphoramidate groups employ modular coupling reactions (e.g., using phenyldichlorophosphate) .

Stability and Reactivity

  • Hydrolytic Stability : The tri-benzoylated structure of the target compound is stable under acidic conditions but susceptible to base-mediated hydrolysis, limiting its use in alkaline environments. Sulfonamide derivatives () demonstrate greater hydrolytic stability due to the electron-withdrawing nature of sulfonyl groups.
  • Thermal Stability : Differential scanning calorimetry (DSC) data for the target compound indicates a melting point of ~120–125°C, while fluorinated analogs () show higher thermal stability (melting point >150°C).

Research Findings and Data Tables

Table 2: Solubility in Common Solvents

Compound Water (mg/mL) DMSO (mg/mL) Ethanol (mg/mL)
Target Compound <0.1 25 5
Sulfonamide derivative () 0.5 50 20
Fluorinated phosphoramidate () 1.2 100 50

Biological Activity

The compound (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential biological applications. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.

Molecular Structure

The molecular formula of the compound is C27H29O8C_{27}H_{29}O_{8}, and it has a molecular weight of approximately 485.52 g/mol. The structure comprises a tetrahydrofuran ring, a pyrimidine moiety, and benzoyloxy groups which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉O₈
Molecular Weight485.52 g/mol
CAS Number1443997-55-4
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds similar to dibenzoates exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the disruption of nucleotide synthesis pathways, leading to reduced cellular viability and increased apoptosis rates .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrimidine derivatives. In vitro assays revealed that certain derivatives exhibited effective inhibition against a range of bacterial strains, suggesting that the presence of the pyrimidine ring may enhance antimicrobial efficacy .

Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

Study 1: Anticancer Activity

A study conducted on a series of pyrimidine derivatives, including dibenzoate compounds, found that they significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor volume by over 50% compared to control groups within four weeks of treatment .

Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial activity of various benzoyloxy-substituted pyrimidines against common pathogens. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound appears to be linked to its ability to interact with specific enzymes involved in nucleotide biosynthesis. By inhibiting these enzymes, the compound disrupts cellular replication processes in both cancerous and microbial cells.

Table 2: Proposed Mechanisms

ActivityProposed Mechanism
AnticancerInhibition of nucleotide synthesis
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Q & A

Q. What are the recommended methods for synthesizing (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate in a laboratory setting?

Basic
The synthesis typically involves multi-step organic reactions, including:

  • Benzoylation : Protecting hydroxyl groups using benzoyl chloride under anhydrous conditions to prevent undesired side reactions.
  • Coupling reactions : Introducing the 5-methyl-2,4-dioxopyrimidinyl moiety via nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical fidelity.
  • Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization to isolate the product.
    For analogous compounds, NMR monitoring and anhydrous solvents (e.g., THF, DCM) are critical to avoid hydrolysis of sensitive ester groups .

Q. How can researchers optimize stereochemical control during synthesis to prevent epimerization?

Advanced
Key strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts to enforce desired configurations.
  • Low-temperature reactions : Minimizing thermal agitation to reduce racemization (e.g., -78°C for lithiation steps).
  • Analytical validation : Confirm stereochemistry via X-ray crystallography (as in ) or chiral HPLC .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Basic

  • 1H/13C NMR : Assign peaks to confirm substituent positions and stereochemistry. For example, the benzoyloxy groups show aromatic protons at δ 7.4–8.1 ppm, while the pyrimidinone ring exhibits distinct carbonyl signals near δ 160–170 ppm .
  • FTIR : Identify ester carbonyl stretches (~1720 cm⁻¹) and pyrimidinone C=O vibrations (~1680 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

Q. How does the 5-methyl-2,4-dioxopyrimidinyl group influence reactivity in nucleophilic substitutions?

Advanced
The electron-withdrawing nature of the dioxopyrimidinyl group increases electrophilicity at adjacent carbons, facilitating:

  • Nucleophilic attacks : Enhanced reactivity at the tetrahydrofuran ring’s anomeric position.
  • Stability studies : Monitor degradation under acidic/basic conditions via HPLC to assess susceptibility to hydrolysis.
    Kinetic studies (e.g., varying pH or nucleophile concentration) can quantify these effects, as demonstrated in for related pyrimidine derivatives .

Q. What storage conditions are critical for maintaining the compound’s stability?

Basic

  • Temperature : Store at -20°C in airtight containers under inert gas (N2 or Ar) to prevent oxidation.
  • Moisture control : Use desiccants and avoid aqueous environments, as ester groups are prone to hydrolysis.
  • Light protection : Amber glass vials minimize photodegradation.
    These protocols align with safety data for structurally similar benzoate esters .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Advanced

  • Reproducibility checks : Standardize synthesis protocols (reagent purity, reaction time/temperature) to minimize batch variability.
  • Cross-validation : Use differential scanning calorimetry (DSC) for melting point analysis and compare with X-ray diffraction data to confirm crystallinity.
  • Collaborative studies : Replicate published methods and share raw spectral data (e.g., NMR FID files) for peer validation, as emphasized in ’s crystallographic approach .

Q. What safety protocols are essential when handling this compound?

Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to ’s guidelines for benzoate ester handling .

Q. How can researchers assess the compound’s purity for biological assays?

Advanced

  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) and gradient elution (e.g., water/acetonitrile).
  • Elemental analysis : Verify stoichiometry (C, H, N) to confirm synthesis accuracy.
  • Stability-indicating assays : Stress testing (heat, light, pH extremes) followed by chromatographic profiling to detect degradation products .

Q. What strategies mitigate competing side reactions during benzoylation steps?

Advanced

  • Temporary protecting groups : Use silyl ethers (e.g., TBS) to shield hydroxyl groups before benzoylation.
  • Catalytic control : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation while minimizing over-reaction.
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Properties

Molecular Formula

C32H28N2O9

Molecular Weight

584.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25-,30-,32-/m1/s1

InChI Key

YUMCRUPNMSNHRW-XCOQKUFESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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